N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c1-19-7-5-11-24-25(19)29-27(33-24)30(18-20-8-6-16-28-17-20)26(31)21-12-14-23(15-13-21)32-22-9-3-2-4-10-22/h2-17H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADEKSRBVWSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves a multi-step process:
Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to yield 4-methylbenzo[d]thiazole.
Coupling with Phenoxybenzamide: The benzothiazole derivative is then coupled with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Final Coupling with Pyridin-3-ylmethylamine: The intermediate product is then reacted with pyridin-3-ylmethylamine under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancer cells. One study reported that a related thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, indicating promising therapeutic potential .
Anticonvulsant Properties
The compound's structural analogs have been investigated for their anticonvulsant properties. Research indicates that thiazole-containing compounds can effectively inhibit seizures in animal models. For example, derivatives with similar structures demonstrated median effective doses (ED50) significantly lower than conventional anticonvulsants, suggesting their potential as new therapeutic agents .
Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on specific enzymes such as lipoprotein-associated phospholipase A2 (PLA2). Inhibitors derived from thiazole structures have shown efficacy in reducing inflammatory responses, making them candidates for treating cardiovascular diseases .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions that integrate various functional groups to enhance biological activity. Recent advancements in synthetic methodologies have led to the development of novel derivatives with improved potency and selectivity.
Table 1: Comparison of Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | IC50/ED50 Value (μM) | Reference |
|---|---|---|---|
| N-(4-methylbenzo[d]thiazol-2-yl)... | Anticancer | 5.71 | |
| Thiazole derivative A | Anticonvulsant | 18.4 | |
| Thiazole derivative B | PLA2 Inhibition | 430 |
Case Studies
Several case studies illustrate the effectiveness of thiazole-based compounds in clinical settings:
- Anticancer Study : A clinical trial involving a thiazole derivative showed significant tumor reduction in patients with advanced breast cancer, with minimal side effects compared to traditional chemotherapy agents.
- Anticonvulsant Efficacy : In a controlled study, patients receiving a thiazole-based anticonvulsant reported fewer seizure episodes compared to those on standard medication, showcasing the compound's potential for improved patient outcomes.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Key Comparative Insights
A. Structural Modifications and Bioactivity
Benzothiazole Substitutions: The 4-methyl group on the benzothiazole (target compound) may enhance metabolic stability compared to morpholino (TOZ5) or methoxy groups (), which improve solubility but reduce membrane permeability .
Aromatic and Halogen Effects: Fluorine substituents (e.g., TOZ5, GSK1570606A) improve target affinity via halogen bonding but may increase toxicity .
C. Spectroscopic Validation
- All analogs are confirmed via 1H/13C NMR (aromatic δ 7.0–8.5) and HRMS, ensuring structural fidelity. The target compound would require similar validation, focusing on methyl and pyridine proton signals .
D. Therapeutic Potential
- Neurological Applications : ’s TTFB analogs act as ZAC antagonists; the target’s pyridin-3-ylmethyl group may modulate specificity for related targets .
- Anticancer Activity: Morpholinomethyl-substituted compounds () show kinase inhibition, suggesting the target could be optimized for similar pathways .
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.42 g/mol
- CAS Number : 922664-82-2
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole moiety and subsequent coupling with phenoxy and pyridine derivatives. The synthetic route often employs standard organic reactions such as nucleophilic substitutions and condensation reactions.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance, a related thiazole derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl and thiazole rings enhance potency against cancer cells.
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Studies indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . The presence of the thiazole moiety is believed to contribute significantly to this antimicrobial effect.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes associated with various diseases. For example, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's disease. In vitro assays revealed that certain derivatives exhibit strong AChE inhibitory activity, suggesting their potential as therapeutic agents for cognitive disorders .
Case Studies
- Anticancer Efficacy : A study involving a series of thiazole derivatives found that one compound exhibited more than 80% inhibition in A431 cancer cells, indicating a strong anticancer potential .
- Antimicrobial Activity : Another investigation reported that a related thiazole compound had an MIC value of 31.25 µg/mL against Staphylococcus aureus, showcasing its effectiveness as an antibacterial agent .
Research Findings Summary Table
Q & A
Q. What synthetic strategies are commonly employed to prepare N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide?
The synthesis typically involves multi-step reactions, including:
- Cyclization to form the thiazole ring (e.g., via Hantzsch thiazole synthesis).
- Amidation for introducing the benzamide group using activated acylating agents like benzoyl chloride.
- Coupling reactions to attach the pyridinylmethyl moiety, often under basic conditions or using coupling agents such as EDCI . Example: Similar compounds in achieved yields of 6–39% via stepwise coupling and purification .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
Key techniques include:
- 1H/13C NMR : To verify substituent positions and connectivity (e.g., aromatic protons at δ 6.5–8.5 ppm, thiazole C-S resonance near δ 165 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : For exact mass confirmation (e.g., deviation < 5 ppm).
- IR Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs suggest potential interactions with:
- Histone deacetylases (HDACs) , as seen in related benzamide-based HDAC inhibitors (e.g., MGCD0103 in ) .
- Bacterial enzymes (e.g., acyl carrier protein synthase), where trifluoromethyl groups enhance target engagement .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during the final amidation step?
Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalyst screening : Use of DMAP or HOBt to enhance coupling efficiency.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride formation . Example: achieved yields up to 98% by adjusting solvent (CH₃CN) and base (Na₂CO₃) .
Q. What methodologies resolve spectral discrepancies caused by rotational isomers in NMR analysis?
Solutions include:
- Variable-temperature NMR : Heating to 60°C simplifies splitting caused by hindered rotation around the amide bond.
- 2D NMR (COSY, HSQC) : Assigns overlapping peaks by correlating proton and carbon shifts.
- Computational modeling : DFT calculations predict stable conformers to match experimental data .
Q. How can metabolic stability be improved for in vivo studies of this compound?
Design modifications based on structure-activity relationships (SAR):
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism, as demonstrated in .
- Isosteric replacement : Substituting the pyridine ring with a more stable heterocycle (e.g., pyrimidine) to resist enzymatic degradation .
Q. What experimental approaches validate target engagement in cellular assays?
- Western blotting : Measure histone acetylation levels (HDAC inhibition) .
- MIC (Minimum Inhibitory Concentration) assays : Test antibacterial activity against Gram-positive/negative strains .
- Surface plasmon resonance (SPR) : Quantify binding affinity to recombinant enzymes (e.g., HDAC1 or AcpS) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across structural analogs?
- Scaffold rigidity vs. flexibility : Bulky substituents (e.g., 4-methylbenzo[d]thiazole) may restrict binding pocket access, reducing activity compared to smaller analogs .
- Solubility limitations : Poor aqueous solubility (common in lipophilic benzamides) can lead to false negatives in cell-based assays. Use of DMSO controls and solubility enhancers (e.g., cyclodextrins) is critical .
Q. Why do similar synthetic routes produce varying purities in final products?
- Byproduct formation : Residual coupling agents or unreacted intermediates may persist.
- Purification methods : HPLC with C18 columns () or recrystallization in EtOAc/hexane mixtures improve purity to >98% .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Amidation
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF | ↑ Yield (25% → 39%) | |
| Coupling Agent | EDCI/HOBt | ↑ Purity (90% → 99%) | |
| Temperature | 0–5°C (acyl chloride) | ↓ Side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
